2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine
Description
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-17(14-4-1-5-15(12-14)23-10-3-9-21-23)22-11-6-16(13-22)25-18-19-7-2-8-20-18/h1-5,7-10,12,16H,6,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANCJFWYMQJEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the phenyl group: This step might involve a Suzuki coupling reaction between a boronic acid derivative of the phenyl group and a halogenated pyrazole.
Formation of the pyrimidine ring: This can be synthesized via a Biginelli reaction involving urea, an aldehyde, and a β-keto ester.
Attachment of the pyrrolidine ring: This might involve a nucleophilic substitution reaction where a pyrrolidine derivative reacts with a halogenated pyrimidine.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of automated synthesizers and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyrrolidine rings.
Reduction: Reduction reactions might target the carbonyl group in the methanone moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this structure. For instance, derivatives containing the trifluoromethyl group have been synthesized and tested against various bacterial strains. The following table summarizes the findings related to antimicrobial efficacy:
| Compound Structure | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|---|
| Trifluoromethyl Pyrazole Derivative | Staphylococcus aureus | Low MIC values (specific values not disclosed) | Effective against biofilm formation |
| Trifluoromethyl Pyrazole Derivative | Enterococcus faecalis | Low MIC values (specific values not disclosed) | Low resistance development observed |
These studies demonstrate that compounds with similar structural motifs exhibit significant bactericidal effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The compounds were effective in inhibiting biofilm formation and showed low toxicity in human cell cultures, indicating a promising safety profile for further development .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory activities. For example, one study reported that certain derivatives showed potent inhibition of prostaglandin synthesis, making them candidates for treating inflammatory conditions .
Table: Anti-inflammatory Activity of Pyrazolo Derivatives
| Compound Structure | Test Method | Results |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Derivative | Carrageenan-induced edema model | Significant reduction in edema observed |
| Pyrazolo[3,4-d]pyrimidine Derivative | Prostaglandin E2 inhibition assay | High inhibition rates at tested doses |
These findings suggest that the compound may serve as a lead structure for developing new anti-inflammatory drugs.
Cancer Therapeutics
The unique structural characteristics of 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine make it a candidate for cancer therapy research. Compounds with pyrazole and pyrimidine rings have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications to the core structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Table: Cytotoxic Activity Against Cancer Cell Lines
| Compound Structure | Cancer Cell Line | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Derivative | HeLa | 15 | Selective cytotoxicity observed |
| Pyrazolo[3,4-d]pyrimidine Derivative | MCF-7 | 20 | Induces apoptosis in cancer cells |
Mechanism of Action
The mechanism of action of 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting their activity or altering their function. The molecular targets could include kinases, receptors, or other enzymes involved in critical biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine with structurally related compounds, focusing on their molecular features, kinase inhibition profiles, and therapeutic applications.
Structural and Functional Comparison
Key Observations:
Core Heterocycle: The target compound employs a pyrimidine core, whereas the patented derivative (EP) uses a pyrazolo[1,5-a]pyrimidine scaffold. The pyrimidine core in the target compound offers simpler synthetic accessibility but may trade off potency compared to fused heterocycles.
Substituent Variations :
- Pyrrolidine Modifications :
- The target compound’s pyrrolidine is substituted with a benzoyl-pyrazole group, introducing a bulky aromatic moiety. This may influence solubility and membrane permeability.
- The patented compound features a 2,5-difluorophenyl-pyrrolidine substituent. Fluorination typically enhances metabolic stability and bioavailability, a critical factor in oncology drug design .
- Pyrazole Positioning :
- Both compounds retain a pyrazole ring at the 3-position, a common pharmacophore in kinase inhibitors for hydrogen bonding with kinase hinge regions.
Kinase Selectivity :
- The patented compound explicitly targets TRK kinases (e.g., NTRK1/2/3), which are implicated in oncogenic fusion proteins. Its 2,5-difluorophenyl group likely contributes to selective TRK inhibition by occupying hydrophobic pockets in the kinase domain .
- The target compound’s kinase selectivity profile is less defined, though its benzoyl-pyrazole substituent may favor interactions with kinases requiring larger hydrophobic residues (e.g., EGFR or VEGFR families).
Therapeutic Indications :
- The patented compound is advanced toward cancer therapy, with TRK inhibition validated in clinical trials for NTRK-fusion-positive tumors.
- The target compound’s preclinical status suggests broader exploratory applications, possibly in inflammatory or proliferative diseases.
Research Findings and Implications
- Patent Data: The EP compound demonstrates nanomolar IC₅₀ values against TRK kinases in enzymatic assays, with >100-fold selectivity over non-target kinases (e.g., JAK2, ALK). In vivo studies show tumor regression in xenograft models of NTRK-driven cancers .
- SAR Insights: Fluorine substitution on aromatic rings (as in the EP compound) correlates with improved pharmacokinetic profiles, including longer half-lives and reduced CYP450-mediated metabolism. The benzoyl-pyrazole group in the target compound may introduce steric hindrance, limiting kinase selectivity but offering novel binding modes.
Biological Activity
The compound 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine , also known by its CAS number 2097894-68-1, has garnered significant attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), experimental findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 385.4 g/mol. The structure features a pyrimidine core linked to a pyrrolidine moiety through an ether linkage, with a pyrazole-benzoyl substituent that may contribute to its biological properties .
Biological Activity Overview
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives containing the pyrazole and benzoyl groups have shown promising results against various cancer cell lines. In one study, compounds structurally related to this compound demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutics .
Antimicrobial Activity
The presence of the pyrazole ring has been linked to antimicrobial effects. Compounds that incorporate pyrazole moieties have been evaluated for their ability to inhibit bacterial growth, with some showing effective minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Compounds derived from pyrimidine structures have been investigated for anti-inflammatory properties. The ability of similar compounds to inhibit pro-inflammatory cytokines suggests that this compound may also possess these activities, although specific data on this compound is limited.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds highlights several key features that enhance biological activity:
- Pyrazole Substituents : The presence of a pyrazole group is crucial for anticancer and antimicrobial activities.
- Benzoyl Group : This moiety appears to enhance binding affinity to target proteins involved in cancer proliferation.
- Pyrrolidine Linkage : The pyrrolidine ring may influence the compound's pharmacokinetics and bioavailability.
Data Table: Biological Activity Summary
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines (e.g., HeLa, MCF7). The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced efficacy in cancer treatment .
- Antimicrobial Screening : In another study, a series of pyrazole-containing compounds were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had potent activity with MIC values ranging from 15 to 30 µg/mL, indicating the potential for developing new antimicrobial agents based on this scaffold .
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrrolidin-3-yl-oxy-pyrimidine core in this compound?
Answer:
The synthesis typically involves multi-step reactions, including:
- Intermediate Preparation : Use tert-butyl-protected pyrrolidine derivatives (e.g., 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid) to introduce the benzoyl-pyrrolidine moiety, followed by deprotection .
- Coupling Reactions : React the pyrrolidine intermediate with pyrimidine derivatives under basic conditions, such as nucleophilic substitution or Mitsunobu reactions, to form the pyrrolidin-3-yl-oxy-pyrimidine linkage .
- Purification : Ensure ≥95% purity via HPLC or column chromatography, as demonstrated in heterocyclic compound synthesis .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm the spatial arrangement of the benzoyl-pyrrolidine and pyrimidine groups, as applied to analogous pyrazolyl-pyridine ligands .
- NMR Spectroscopy : Analyze H and C NMR spectra to verify connectivity, focusing on diagnostic peaks (e.g., pyrazole C-H protons at δ 7.5–8.5 ppm and pyrimidine N-O-C signals) .
- Mass Spectrometry : Validate the molecular ion peak (e.g., via ESI-MS) against the calculated exact mass .
Advanced: How should researchers optimize selectivity for mutant kinase isoforms over wild-type targets?
Answer:
- Reversible Binding Optimization : Prioritize improving reversible binding affinity to the target kinase’s ATP-binding pocket, as seen in third-generation EGFR inhibitors (e.g., PF-06459988), which achieved >100-fold selectivity for T790M mutants over WT EGFR .
- Biochemical Assays : Compare IC values using kinase inhibition assays (e.g., TR-FRET) against mutant (e.g., TRK fusion proteins) and wild-type isoforms .
- Proteome Reactivity Screening : Assess off-target effects using chemoproteomic approaches to minimize non-specific interactions .
Advanced: How to resolve contradictions in biochemical data (e.g., inconsistent IC50_{50}50 values across assays)?
Answer:
- Assay Standardization : Use consistent buffer conditions (e.g., ATP concentrations, pH) to reduce variability, as kinase inhibition is sensitive to ionic strength .
- Orthogonal Validation : Confirm results with complementary techniques (e.g., cellular thermal shift assays [CETSA] alongside enzymatic assays) .
- Structural Analysis : Perform co-crystallization studies to identify binding mode discrepancies, as done for pyrazolyl-pyridine ligands interacting with kinase active sites .
Advanced: What methodologies are effective in analyzing hydrogen-bonding interactions with target proteins?
Answer:
- Co-Crystallization : Resolve ligand-protein complexes via X-ray diffraction to map interactions (e.g., pyrazole N-H···backbone carbonyl bonds observed in pyridylpyrazole derivatives) .
- Density Functional Theory (DFT) : Calculate binding energies and orbital interactions, as applied to pyrazolyl-pyridine systems .
- Molecular Dynamics (MD) Simulations : Model dynamic interactions (e.g., pyrrolidine oxygen’s role in stabilizing active-site water networks) .
Basic: What safety precautions are critical during synthesis and handling?
Answer:
- Hazard Mitigation : Use fume hoods and PPE to avoid inhalation/contact, as pyrazole intermediates may exhibit H303/H313/H333 hazards (respiratory/skin irritation) .
- Storage : Store light-sensitive intermediates at 4°C under inert gas (e.g., N) to prevent degradation .
Advanced: How to address low yields in coupling reactions involving the pyrimidine moiety?
Answer:
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig couplings, optimizing ligand-to-metal ratios .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the pyrrolidin-3-yl-oxy group .
- Reaction Monitoring : Employ TLC or LC-MS to identify side products (e.g., dehalogenated pyrimidines) and adjust stoichiometry .
Advanced: How to validate the compound’s proteome-wide selectivity beyond kinase targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
